molecular formula C21H29N7 B11675102 2,4-di(pyrrolidin-1-yl)-6-[(2E)-2-(2,4,6-trimethylbenzylidene)hydrazinyl]-1,3,5-triazine

2,4-di(pyrrolidin-1-yl)-6-[(2E)-2-(2,4,6-trimethylbenzylidene)hydrazinyl]-1,3,5-triazine

Cat. No.: B11675102
M. Wt: 379.5 g/mol
InChI Key: UZAVBDVFMPCQRQ-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-BIS(PYRROLIDIN-1-YL)-6-[(2E)-2-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-BIS(PYRROLIDIN-1-YL)-6-[(2E)-2-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE typically involves multi-step organic reactions. The starting materials often include pyrrolidine, triazine derivatives, and hydrazine compounds. The reaction conditions may involve specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-BIS(PYRROLIDIN-1-YL)-6-[(2E)-2-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethyl-1,3,5-triazine: A simpler triazine derivative with different functional groups.

    2,4-Bis(pyrrolidin-1-yl)-1,3,5-triazine: Lacks the hydrazine and trimethylphenyl groups.

    6-(2,4,6-Trimethylphenyl)-1,3,5-triazine: Contains the trimethylphenyl group but lacks the pyrrolidine and hydrazine groups.

Uniqueness

2,4-BIS(PYRROLIDIN-1-YL)-6-[(2E)-2-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not observed in simpler triazine derivatives.

Properties

Molecular Formula

C21H29N7

Molecular Weight

379.5 g/mol

IUPAC Name

4,6-dipyrrolidin-1-yl-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]-1,3,5-triazin-2-amine

InChI

InChI=1S/C21H29N7/c1-15-12-16(2)18(17(3)13-15)14-22-26-19-23-20(27-8-4-5-9-27)25-21(24-19)28-10-6-7-11-28/h12-14H,4-11H2,1-3H3,(H,23,24,25,26)/b22-14+

InChI Key

UZAVBDVFMPCQRQ-HYARGMPZSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)C

Origin of Product

United States

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